molecular formula C14H10N4O6 B3906220 2-[(2-isonicotinoylhydrazino)carbonyl]-5-nitrobenzoic acid

2-[(2-isonicotinoylhydrazino)carbonyl]-5-nitrobenzoic acid

Cat. No.: B3906220
M. Wt: 330.25 g/mol
InChI Key: JOKOWVYZNUIOHK-UHFFFAOYSA-N
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Description

“2-[(2-isonicotinoylhydrazino)carbonyl]-5-nitrobenzoic acid” is a chemical compound with the molecular formula C14H10N4O6 . It is a derivative of isonicotinic acid and benzoic acid, with a nitro group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a nitro group and a carbonyl group, which is further substituted with an isonicotinoylhydrazino group . The exact three-dimensional structure would depend on the specific conformation and rotation around the single bonds .


Chemical Reactions Analysis

As a carbonyl compound, “this compound” can undergo various reactions, including nucleophilic addition and nucleophilic acyl substitution . The presence of the nitro group may also allow for electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is used as a drug or a catalyst, its mechanism of action would depend on its specific role in the biological system or chemical reaction .

Safety and Hazards

The safety and hazards of this compound are not fully known. It is recommended to handle it with appropriate protective equipment and to avoid ingestion, inhalation, or contact with skin and eyes .

Properties

IUPAC Name

5-nitro-2-[(pyridine-4-carbonylamino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-12(8-3-5-15-6-4-8)16-17-13(20)10-2-1-9(18(23)24)7-11(10)14(21)22/h1-7H,(H,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKOWVYZNUIOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330972
Record name 5-nitro-2-[(pyridine-4-carbonylamino)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325779-40-6
Record name 5-nitro-2-[(pyridine-4-carbonylamino)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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